Cas no 1256822-29-3 (6-Methoxythiazolo[5,4-b]pyridin-2-amine)
6-Methoxythiazolo[5,4-b]pyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 6-Methoxythiazolo[5,4-b]pyridin-2-amine
- 6-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine
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- MDL: MFCD18256924
- Inchi: 1S/C7H7N3OS/c1-11-4-2-5-6(9-3-4)12-7(8)10-5/h2-3H,1H3,(H2,8,10)
- InChI Key: DEMIFEKFXLNBBA-UHFFFAOYSA-N
- SMILES: S1C(N)=NC2=CC(=CN=C12)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 169
- XLogP3: 1.3
- Topological Polar Surface Area: 89.3
6-Methoxythiazolo[5,4-b]pyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 221075-500mg |
6-Methoxythiazolo[5,4-b]pyridin-2-amine, 95% min |
1256822-29-3 | 95% | 500mg |
$897.00 | 2023-09-06 | |
| Matrix Scientific | 221075-1g |
6-Methoxythiazolo[5,4-b]pyridin-2-amine, 95% min |
1256822-29-3 | 95% | 1g |
$1617.00 | 2023-09-06 | |
| Enamine | EN300-365963-1.0g |
6-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine |
1256822-29-3 | 1.0g |
$887.0 | 2023-03-02 | ||
| Enamine | EN300-365963-2.5g |
6-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine |
1256822-29-3 | 2.5g |
$1837.0 | 2023-03-02 | ||
| Enamine | EN300-365963-5.0g |
6-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine |
1256822-29-3 | 5.0g |
$2328.0 | 2023-03-02 | ||
| Enamine | EN300-365963-10.0g |
6-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine |
1256822-29-3 | 10.0g |
$2926.0 | 2023-03-02 |
6-Methoxythiazolo[5,4-b]pyridin-2-amine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on 6-Methoxythiazolo[5,4-b]pyridin-2-amine
Introduction to 6-Methoxythiazolo[5,4-b]pyridin-2-amine (CAS No. 1256822-29-3)
6-Methoxythiazolo[5,4-b]pyridin-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1256822-29-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazolo[5,4-b]pyridine scaffold, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of a methoxy group at the 6-position and an amine functionality at the 2-position contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The thiazolo[5,4-b]pyridine core is a fused bicyclic system consisting of a thiadiazole ring connected to a pyridine ring. This structural configuration has been extensively studied due to its ability to interact with various biological targets, including enzymes and receptors. The 6-Methoxythiazolo[5,4-b]pyridin-2-amine derivative exhibits promising pharmacological properties, which have been explored in several preclinical and clinical studies. Its molecular structure allows for selective binding to biological targets, making it a candidate for developing novel therapeutic agents.
In recent years, there has been a growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities and synthetic accessibility. The 6-Methoxythiazolo[5,4-b]pyridin-2-amine derivative has been investigated for its potential role in treating various diseases, including cancer, inflammation, and infectious disorders. The methoxy group at the 6-position enhances the lipophilicity of the molecule, improving its solubility and bioavailability. Additionally, the amine functionality at the 2-position provides a site for further chemical modification, enabling the synthesis of derivatives with enhanced pharmacological properties.
One of the most compelling aspects of 6-Methoxythiazolo[5,4-b]pyridin-2-amine is its reported activity against several kinases and other enzymes involved in disease pathways. For instance, studies have demonstrated its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's ability to modulate these kinases suggests its potential as an anti-cancer agent. Furthermore, research has shown that 6-Methoxythiazolo[5,4-b]pyridin-2-amine can interfere with inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. These findings highlight its therapeutic potential in managing chronic inflammatory diseases.
The synthesis of 6-Methoxythiazolo[5,4-b]pyridin-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the methoxy and amine groups. Advances in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales. These advancements are crucial for facilitating further pharmacological studies and potential clinical trials.
Recent studies have also explored the structural modifications of 6-Methoxythiazolo[5,4-b]pyridin-2-amine to enhance its pharmacological profile. By introducing additional substituents or altering the core scaffold, researchers have generated novel derivatives with improved potency and selectivity. These derivatives have shown promise in preclinical models, demonstrating efficacy against various disease targets. The ability to fine-tune the structure of this compound underscores its versatility as a drug development platform.
The pharmacokinetic properties of 6-Methoxythiazolo[5,4-b]pyridin-2-amine are another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic use. Studies have shown that this compound exhibits moderate solubility in water and oil-based media, which is favorable for formulation development. Additionally, preliminary toxicology studies suggest that 6-Methoxythiazolo[5,4-b]pyridin-2-amine is well-tolerated at therapeutic doses but may require further safety assessments before clinical application.
The future prospects of 6-Methoxythiazolo[5,4-b]pyridin-2-amine in drug development are promising. Ongoing research aims to elucidate its mechanism of action and identify new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of preclinical findings into clinical trials. As our understanding of disease mechanisms continues to evolve, compounds like 6-Methoxythiazolo[5,4-b]pyridin-2-amine will play an increasingly important role in addressing unmet medical needs.
In conclusion,6-Methoxythiazolo[5,4-b]pyridin-2-amine (CAS No. 1256822-29-3) is a structurally intriguing heterocyclic compound with significant potential in pharmaceutical research. Its unique chemical properties and reported biological activities make it a valuable candidate for developing novel therapeutic agents. With continued advancements in synthetic chemistry and pharmacological research,6-Methoxythiazolo[5,4-b]pyridin-2-am ine holds promise as a lead compound for future drug development efforts.
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